ALD Growth Rate: Mg(CpEt)₂ Achieves a 1.42 Å/Cycle GPC vs. 1.16 Å/Cycle for Mg(Cp)₂ at 150°C
In a direct head-to-head comparison of ALD processes using H₂O as the oxygen source, bis(ethylcyclopentadienyl)magnesium (Mg(CpEt)₂) demonstrates a significantly higher growth per cycle (GPC) than the unsubstituted analog bis(cyclopentadienyl)magnesium (Mg(Cp)₂) [1][2]. At a substrate temperature of 150°C, Mg(CpEt)₂ yields a GPC of 1.42 Å/cycle, compared to a GPC of 1.16 Å/cycle for Mg(Cp)₂ under analogous conditions [1][2]. This represents a 22% higher growth rate for the ethyl-substituted precursor.
| Evidence Dimension | Growth per cycle (GPC) |
|---|---|
| Target Compound Data | 1.42 Å/cycle at 150°C |
| Comparator Or Baseline | Bis(cyclopentadienyl)magnesium (Mg(Cp)₂): 1.16 Å/cycle at 150°C |
| Quantified Difference | 22% higher GPC |
| Conditions | Thermal ALD using H₂O as oxygen source; self-limited surface reactions confirmed for both precursors |
Why This Matters
For process engineers, a higher GPC translates directly to increased wafer throughput and reduced precursor consumption per deposition cycle, lowering operational costs in high-volume manufacturing.
- [1] Burton, B. B., Goldstein, D. N., & George, S. M. (2009). Atomic Layer Deposition of MgO Using Bis(ethylcyclopentadienyl)magnesium and H2O. The Journal of Physical Chemistry C, 113(5), 1939-1946. View Source
- [2] MOCVD Precursor Encyclopedia. (n.d.). Mg Cyclopentadienyls. Retrieved from mocvd-precursor-encyclopedia.de. View Source
